molecular formula C19H23ClN2O3S B11590747 (5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11590747
M. Wt: 394.9 g/mol
InChI Key: HYNWCWJDBCQIFQ-DHDCSXOGSA-N
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Description

The compound “(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one” is a synthetic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex organic molecules typically involves multiple steps, including the formation of the imidazolidinone ring, introduction of the sulfanylidene group, and the attachment of the phenyl and cyclohexyl groups. Common synthetic methods may include:

    Cyclization reactions: to form the imidazolidinone core.

    Substitution reactions: to introduce the chloro and methoxy groups on the phenyl ring.

    Condensation reactions: to attach the phenylmethylidene group to the imidazolidinone core.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Potential oxidation of the sulfanylidene group.

    Reduction: Reduction of the imidazolidinone ring or the phenylmethylidene group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the imidazolidinone ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins, modulating their function and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which may impart unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H23ClN2O3S/c1-21-15(9-12-10-16(24-2)17(25-3)11-14(12)20)18(23)22(19(21)26)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3/b15-9-

InChI Key

HYNWCWJDBCQIFQ-DHDCSXOGSA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C=C2Cl)OC)OC)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC(=C(C=C2Cl)OC)OC)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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